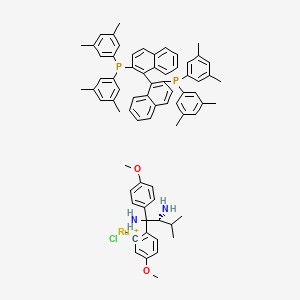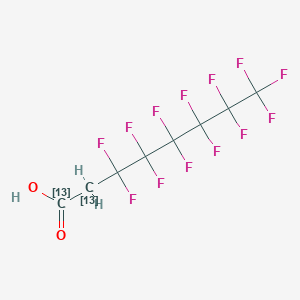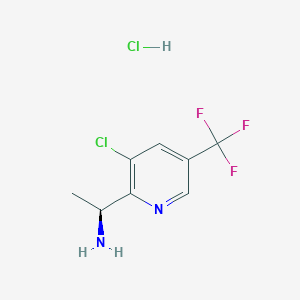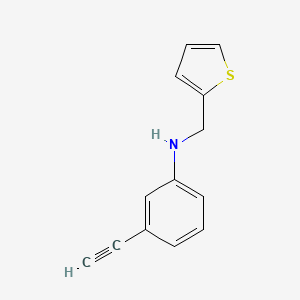
(R)-RUCY(TM)-XylBINAP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-RUCY-XylBINAP is a chiral catalyst used in asymmetric synthesis. It is a complex of ruthenium with a chiral ligand, XylBINAP, which is a derivative of BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl). This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-RUCY-XylBINAP typically involves the coordination of ruthenium with the chiral ligand XylBINAP. The process begins with the preparation of XylBINAP, which is synthesized from BINAP through a series of reactions involving the introduction of xylyl groups. The final step involves the coordination of the ligand with a ruthenium precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of ®-RUCY-XylBINAP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ®-RUCY-XylBINAP is primarily used in asymmetric hydrogenation reactions. It can also catalyze other types of reactions, such as asymmetric isomerization and asymmetric cyclization.
Common Reagents and Conditions: Common reagents used in reactions with ®-RUCY-XylBINAP include hydrogen gas for hydrogenation reactions, and various substrates such as alkenes, ketones, and imines. The reactions are typically carried out under mild conditions, with controlled temperatures and pressures to ensure high enantioselectivity.
Major Products Formed: The major products formed from reactions catalyzed by ®-RUCY-XylBINAP are enantiomerically enriched compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-RUCY-XylBINAP is used to synthesize chiral molecules with high enantioselectivity. It is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Biology: In biology, ®-RUCY-XylBINAP is used to study enzyme mechanisms and to develop new biocatalysts. Its ability to catalyze reactions with high enantioselectivity makes it a useful tool for probing the stereochemical aspects of biological processes.
Medicine: In medicine, ®-RUCY-XylBINAP is used in the synthesis of chiral drugs. Many pharmaceuticals require specific enantiomers for their therapeutic effects, and ®-RUCY-XylBINAP provides a means to produce these enantiomers efficiently.
Industry: In industry, ®-RUCY-XylBINAP is used in the production of fine chemicals, agrochemicals, and materials. Its high efficiency and selectivity make it a valuable catalyst for large-scale production processes.
Wirkmechanismus
®-RUCY-XylBINAP exerts its effects through the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms or other groups to the substrate. The chiral environment created by the XylBINAP ligand ensures that the reaction proceeds with high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of the substrate and the formation of a chiral intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- ®-BINAP-Ruthenium Complex
- (S)-RUCY-XylBINAP
- ®-MeO-BIPHEP-Ruthenium Complex
Uniqueness: ®-RUCY-XylBINAP is unique in its high enantioselectivity and efficiency in a wide range of reactions. Compared to other similar compounds, it offers better performance in terms of yield and selectivity, making it a preferred choice for many applications in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
1384974-38-2 |
|---|---|
Molekularformel |
C71H73ClN2O2P2Ru |
Molekulargewicht |
1184.8 g/mol |
IUPAC-Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-(4-methoxybenzene-6-id-1-yl)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C52H48P2.C19H25N2O2.ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h9-32H,1-8H3;5-7,9-13,18H,20-21H2,1-4H3;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
IQWRCNFONDXTCS-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)



![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)


